(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 4-chlorobenzoyl group attached to the amino group of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation Reaction: The 4-chlorobenzoyl chloride is then reacted with the amino group of (S)-3-phenylalanine in the presence of a base such as triethylamine or pyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the 4-chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the study of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The 4-chlorobenzoyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- (2S)-2-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid
- (2S)-2-[(4-bromobenzoyl)amino]-3-phenylpropanoic acid
- (2S)-2-[(4-methylbenzoyl)amino]-3-phenylpropanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzoyl group (chlorine, fluorine, bromine, or methyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can differ, making (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid unique in its potential uses.
Properties
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZJOOFVAMXKO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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